Divergent DAT/SERT Inhibition Ratio Differentiates 3-MMC from Mephedrone and Defines Stimulant-Type Pharmacology
3-MMC exhibits a fundamentally different transporter inhibition profile compared to its structural analog mephedrone (4-MMC) and other mephedrone analogs. Specifically, while mephedrone and its analogs typically inhibit SERT more potently than DAT (SERT/DAT inhibition potency ratio >1), 3-MMC is the notable exception, showing preferential DAT inhibition over SERT [1]. This shift in selectivity profile is consistent across multiple studies and positions 3-MMC pharmacologically closer to amphetamine-like stimulants than to entactogens like MDMA [2]. This divergence is not merely incremental; it represents a qualitative difference in predicted behavioral pharmacology, with 3-MMC, 5-IT, and N-methyl-2-AI characterized as having 'more stimulant-type properties like amphetamine' versus the entactogenic profile of dimethylmethcathinones and 4-MA [1].
| Evidence Dimension | Relative potency of serotonin transporter (SERT) inhibition versus dopamine transporter (DAT) inhibition |
|---|---|
| Target Compound Data | 3-MMC: Inhibits DAT more potently than SERT (SERT/DAT ratio <1) |
| Comparator Or Baseline | Mephedrone (4-MMC): Inhibits SERT more potently than DAT (SERT/DAT ratio >1) |
| Quantified Difference | Qualitative reversal of transporter preference: 3-MMC is DAT-preferring; mephedrone is SERT-preferring |
| Conditions | Monoamine transporter inhibition in transporter-transfected human embryonic kidney (HEK) 293 cells |
Why This Matters
This pharmacological distinction is critical for researchers modeling stimulant versus entactogenic drug effects; selecting the incorrect MMC positional isomer would confound interpretation of behavioral or neurochemical outcomes.
- [1] Luethi D, Kolaczynska KE, Docci L, Krähenbühl S, Hoener MC, Liechti ME. Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology. 2018 May 15;134(Pt A):4-12. doi: 10.1016/j.neuropharm.2017.07.026. PMID: 28755886. View Source
- [2] Luethi D, Kolaczynska KE, Docci L, Krähenbühl S, Hoener MC, Liechti ME. Pharmacological profile of mephedrone analogs and related new psychoactive substances. (Abstract: 'Mephedrone analogs potently inhibited the norepinephrine transporter and, with the exception of 3-methylmethcathinone (3-MMC), inhibited the serotonin transporter more potently than the dopamine transporter.'). View Source
